Einecs 260-048-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56195-26-7 |

|---|---|

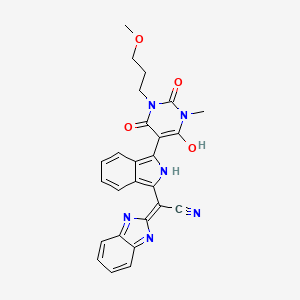

Molecular Formula |

C26H22N6O4 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

2-(benzimidazol-2-ylidene)-2-[3-[4-hydroxy-1-(3-methoxypropyl)-3-methyl-2,6-dioxopyrimidin-5-yl]-2H-isoindol-1-yl]acetonitrile |

InChI |

InChI=1S/C26H22N6O4/c1-31-24(33)20(25(34)32(26(31)35)12-7-13-36-2)22-16-9-4-3-8-15(16)21(30-22)17(14-27)23-28-18-10-5-6-11-19(18)29-23/h3-6,8-11,30,33H,7,12-13H2,1-2H3 |

InChI Key |

UDKDYQGTCXKZSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)CCCOC)C2=C3C=CC=CC3=C(N2)C(=C4N=C5C=CC=CC5=N4)C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

Definitive Identification of EINECS 260-048-5 Reveals a Complex Substance, Not a Discrete Chemical Structure

An in-depth investigation into the chemical identity of EINECS 260-048-5 has conclusively determined that this identifier corresponds to "Oils, fish, oxidized, bisulfited, sodium salts," a substance of unknown or variable composition, complex reaction products, or biological materials (UVCB). This finding is contrary to initial search indications that pointed towards specific phenolic antioxidant compounds. Consequently, the creation of a detailed technical guide with specific experimental protocols and signaling pathways, as requested, is not feasible for this substance.

Initial database searches for the chemical structure of this compound produced results for several well-defined chemical entities, primarily derivatives of 3,5-di-tert-butyl-4-hydroxy-benzenepropanoic acid. These compounds are known for their antioxidant properties and have specific chemical structures and properties. However, a more rigorous verification using regulatory databases, including the European Chemicals Agency (ECHA), has unequivocally linked this compound to the CAS number 97488-98-7, which is assigned to "Oils, fish, oxidized, bisulfited, sodium salts".

This substance is produced by the chemical modification of fish oils. The process involves oxidation and subsequent treatment with a bisulfite, followed by neutralization to form sodium salts. The resulting product is a complex mixture, and its precise chemical composition is not fully characterized and can vary depending on the starting fish oil and the specific manufacturing process.

The intended audience for the requested technical guide—researchers, scientists, and drug development professionals—typically works with well-defined chemical compounds where specific molecular interactions and biological pathways can be elucidated. The nature of "Oils, fish, oxidized, bisulfited, sodium salts" as a complex mixture makes it unsuitable for the level of detailed analysis requested, such as the creation of signaling pathway diagrams or the provision of specific experimental protocols for a single active molecule. The available information on this substance primarily pertains to its use in industrial applications, such as in the leather tanning industry, rather than in biomedical research or drug development.

In-depth Technical Guide: Basic Properties of CAS 56195-26-7

A comprehensive review of publicly available data for the compound identified by CAS number 56195-26-7 reveals a significant lack of detailed scientific information. This document outlines the available data and highlights the current knowledge gaps.

Chemical Identity and Nomenclature

The compound assigned the CAS number 56195-26-7 is chemically identified as α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile.[1] It is important to note that the common name "Nitron" is not associated with this specific CAS number in the available literature. The name "Nitron" is more commonly linked to other chemical entities, such as the one with CAS number 2218-94-2.

Table 1: Chemical Identification of CAS 56195-26-7

| Identifier | Value |

| CAS Number | 56195-26-7 |

| Chemical Name | α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile |

| Molecular Formula | C₂₆H₂₂N₆O₄[2] |

Physicochemical Properties

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the physicochemical properties of CAS 56195-26-7. Key parameters such as melting point, boiling point, solubility, and pKa remain uncharacterized in publicly accessible resources.

Table 2: Physicochemical Properties of CAS 56195-26-7

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Biological Activity and Mechanism of Action

There is currently no available information in the public domain regarding the biological activity or mechanism of action of CAS 56195-26-7. No studies describing its effects on biological systems, potential therapeutic applications, or associated signaling pathways have been identified.

Experimental Protocols

Detailed experimental methodologies for the synthesis, purification, or analysis of CAS 56195-26-7 are not described in the searched scientific literature. While the compound is listed by some chemical suppliers, specific protocols for its preparation or use in experimental settings are not provided.

Signaling Pathways and Experimental Workflows

Due to the absence of research on the biological effects of CAS 56195-26-7, there are no known signaling pathways, experimental workflows, or logical relationships to be visualized.

Conclusion

The compound registered under CAS 56195-26-7 is a poorly characterized molecule. While its chemical structure and formula are known, there is a complete lack of publicly available data on its fundamental physicochemical properties, biological activity, and mechanism of action. Consequently, for researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Further investigation would be required to determine any of its basic properties and potential applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Nitron

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nitron, a gravimetric reagent notably used for the determination of nitrate, perchlorate, and other anions. Nitron is chemically identified as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, inner salt. This document details the necessary precursors, their synthesis, the final synthesis of Nitron, and the subsequent purification methods, supported by quantitative data and procedural diagrams.

Overview of Nitron

Nitron is a zwitterionic (inner salt) organic compound belonging to the 1,2,4-triazole class of heterocycles. Its primary application lies in analytical chemistry as a precipitating agent for various anions, most famously for the gravimetric analysis of nitrates. The bulky nature of the Nitron cation allows for the formation of insoluble salts with certain large anions.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,4-Diphenyl-3-(phenylamino)-1,2,4-triazol-1-ium-2-ide | |

| CAS Number | 2218-94-2 | [1] |

| Molecular Formula | C₂₀H₁₆N₄ | [1] |

| Molecular Weight | 312.37 g/mol | [1] |

| Appearance | Intensely yellow leaflets or needles | |

| Melting Point | ~189 °C (decomposes) | |

| Solubility | Insoluble in water. Soluble in alcohol, benzene; slightly soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether. |

Spectral Data

| Technique | Key Peaks/Shifts |

| FT-IR (KBr Pellet) | The spectrum is characterized by absorptions corresponding to aromatic C-H stretching, C=N and C=C stretching vibrations within the triazole and phenyl rings. |

| ¹³C NMR | The spectrum shows characteristic signals for the aromatic carbons of the phenyl rings and the carbon atoms of the triazole core. |

Synthesis of Nitron

The synthesis of Nitron is a multi-step process that begins with the preparation of its key precursors: N,N'-diphenylthiourea and phenylhydrazine. These precursors are then reacted to form the 1,2,4-triazole ring of Nitron.

Synthesis of Precursors

2.1.1. N,N'-Diphenylthiourea (Thiocarbanilide)

N,N'-Diphenylthiourea is synthesized from the reaction of aniline with carbon disulfide.

-

Reaction: 2C₆H₅NH₂ + CS₂ → (C₆H₅NH)₂CS + H₂S

2.1.2. Phenylhydrazine

Phenylhydrazine is prepared through the reduction of a benzenediazonium salt, which is formed from aniline.

-

Diazotization: C₆H₅NH₂ + 2HCl + NaNO₂ → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

-

Reduction: C₆H₅N₂⁺Cl⁻ + 2Na₂SO₃ + 2H₂O → C₆H₅NHNH₂ + 2NaHSO₄

Synthesis of Nitron

The final step in the synthesis of Nitron involves the reaction of N,N'-diphenylthiourea with phenylhydrazine. This reaction, first described by M. Busch in 1905, leads to the formation of the 1,4-diphenyl-3-(phenylamino)-1,2,4-triazole ring system. The reaction proceeds through the elimination of hydrogen sulfide and aniline.

-

Overall Reaction: (C₆H₅NH)₂CS + C₆H₅NHNH₂ → C₂₀H₁₆N₄ + H₂S + C₆H₅NH₂

Experimental Protocols

Synthesis of N,N'-Diphenylthiourea

Materials:

-

Aniline

-

Carbon disulfide

-

Ethanol

Procedure:

-

In a fume hood, a solution of aniline in ethanol is prepared in a round-bottom flask.

-

An equimolar amount of carbon disulfide is added dropwise to the aniline solution with constant stirring.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and scrubbing).

-

After the reaction is complete, the mixture is cooled, and the precipitated white solid of N,N'-diphenylthiourea is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and dried.

Synthesis of Phenylhydrazine

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite

-

Sodium hydroxide

Procedure:

-

Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride solution.

-

A solution of sodium sulfite is then added to the diazonium salt solution.

-

The mixture is carefully neutralized and then made alkaline with sodium hydroxide solution to liberate the phenylhydrazine base.

-

The phenylhydrazine is extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure to yield crude phenylhydrazine.

Synthesis of Nitron

Materials:

-

N,N'-Diphenylthiourea

-

Phenylhydrazine

-

Anhydrous solvent (e.g., xylene or ethanol)

Procedure:

-

Equimolar amounts of N,N'-diphenylthiourea and phenylhydrazine are dissolved in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux. The reaction involves the evolution of hydrogen sulfide and aniline.

-

The reaction is continued for several hours until the formation of the product is complete, which can be monitored by thin-layer chromatography.

-

Upon cooling, the yellow crystalline product, Nitron, precipitates from the solution.

-

The crude product is collected by filtration.

Purification of Nitron

The crude Nitron obtained from the synthesis is purified by recrystallization.

Materials:

-

Crude Nitron

-

Ethanol or another suitable solvent

Procedure:

-

The crude Nitron is dissolved in a minimum amount of hot ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystallization.

-

The resulting intensely yellow crystals of pure Nitron are collected by filtration.

-

The crystals are washed with a small amount of cold ethanol and dried in a vacuum desiccator.

Visualizations

Synthesis Pathway of Nitron

Caption: Synthetic pathway of Nitron from its precursors.

Experimental Workflow for Nitron Synthesis and Purification

Caption: Workflow for the synthesis and purification of Nitron.

References

The Core Mechanism of Nitron as a Precipitating Agent for Nitrate Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nitrate (NO₃⁻) is a critical analytical challenge in various scientific disciplines, including environmental monitoring, agriculture, and pharmaceutical quality control. Due to the high solubility of most nitrate salts, gravimetric analysis necessitates a precipitating agent that forms a sparingly soluble salt with the nitrate ion.[1][2] Nitron (C₂₀H₁₆N₄), a triphenylamino-triazole derivative, has long been established as an effective reagent for this purpose.[3] This technical guide provides a comprehensive overview of the mechanism of action of Nitron, detailing the underlying chemical principles, quantitative data, and a robust experimental protocol for its application.

Chemical Properties of Nitron

Nitron, systematically named 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, is a lemon-yellow crystalline powder. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆N₄ | [4] |

| Molar Mass | 312.37 g/mol | [4] |

| Appearance | Lemon-yellow crystalline powder | - |

| Solubility | Soluble in acetic acid, ethanol, and chloroform | - |

Mechanism of Action: Precipitation of Nitrate

The efficacy of Nitron as a precipitating agent for nitrate ions hinges on a straightforward acid-base reaction followed by the formation of an insoluble ionic salt. The process is typically carried out in a weakly acidic medium, such as a solution containing acetic acid or a few drops of sulfuric acid.[5][6]

Protonation of the Nitron Molecule

Nitron is a weak organic base. In an acidic environment, the Nitron molecule accepts a proton (H⁺). This protonation occurs at one of the nitrogen atoms within the triazole ring, transforming the neutral Nitron molecule into a large, resonance-stabilized cation, the nitronium ion (C₂₀H₁₇N₄⁺).

Caption: Protonation of the Nitron molecule in an acidic medium.

Ionic Association and Precipitation

The positively charged protonated Nitron cation then electrostatically interacts with the negatively charged nitrate anion (NO₃⁻) present in the sample solution. This interaction leads to the formation of an ion-pair, resulting in a sparingly soluble salt known as Nitron nitrate (C₂₀H₁₆N₄·HNO₃).[4] The large size and complex structure of the protonated Nitron cation contribute to the low solubility of the resulting salt in aqueous solutions.

The overall precipitation reaction can be represented as:

C₂₀H₁₆N₄ (in acetic acid) + HNO₃ → C₂₀H₁₆N₄·HNO₃ (s)

Caption: Formation of the insoluble Nitron nitrate salt.

Quantitative Data

The quantitative analysis of nitrate using Nitron relies on the low solubility of the Nitron nitrate precipitate. Key quantitative parameters are summarized below.

| Parameter | Value | Reference |

| Molecular Formula of Precipitate | C₂₀H₁₆N₄·HNO₃ | [4] |

| Molar Mass of Precipitate | 375.38 g/mol | [4] |

| Solubility of Precipitate | 0.99 g/L (near 20°C) | [4][7] |

| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.1652 | - |

Experimental Protocol: Gravimetric Determination of Nitrate

The following is a detailed protocol for the quantitative determination of nitrate using Nitron as a precipitating agent.

Reagents and Materials

-

Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 100 mL of 5% v/v acetic acid. Warm gently to aid dissolution. Filter the solution if necessary and store in a dark, well-stoppered bottle.[5]

-

5% v/v Acetic Acid

-

Ice-cold deionized water

-

Sample solution containing an unknown concentration of nitrate.

-

Gooch crucible with asbestos mat or sintered glass crucible (medium porosity)

-

Drying oven

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Workflow

Caption: Step-by-step workflow for nitrate determination.

Detailed Procedure

-

Sample Preparation: To a beaker, add a known volume of the sample solution containing approximately 100-150 mg of nitrate. Dilute to about 100 mL with deionized water. Add 1 mL of 5% acetic acid. Heat the solution to near boiling (approximately 80-90°C).[5][7]

-

Precipitation: While the solution is hot, slowly add 10-12 mL of the 10% Nitron reagent with continuous stirring.[6] A crystalline precipitate of Nitron nitrate will form.

-

Cooling and Digestion: Allow the mixture to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 1-2 hours to ensure complete precipitation.[5] This process, known as digestion, allows smaller crystals to dissolve and redeposit onto larger ones, resulting in a more easily filterable precipitate.

-

Filtration and Washing: Filter the cold solution through a pre-weighed Gooch or sintered glass crucible under gentle suction. Wash the precipitate with several small portions (3-5 mL each) of ice-cold deionized water to remove any soluble impurities.[7] It is crucial to use minimal amounts of wash water as the precipitate has a slight solubility.

-

Drying and Weighing: Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.[5] Cool the crucible in a desiccator before weighing.

-

Calculation: Calculate the mass of nitrate in the original sample using the following formula:

Mass of NO₃⁻ = (Mass of precipitate) × (Gravimetric Factor)

Interferences

A significant limitation of the Nitron method is its lack of specificity. Several other anions can also form sparingly soluble salts with Nitron and will interfere with the analysis if present in the sample. These interfering ions include:

-

Perchlorate (ClO₄⁻)

-

Chlorate (ClO₃⁻)

-

Iodide (I⁻)

-

Thiocyanate (SCN⁻)

-

Oxalate (C₂O₄²⁻)

-

Chromate (CrO₄²⁻)

If these ions are suspected to be present, appropriate separation or masking procedures must be employed prior to the addition of the Nitron reagent.

Conclusion

Nitron remains a valuable reagent for the gravimetric determination of nitrate, particularly in the absence of interfering ions. Its mechanism of action is based on the formation of a stable, insoluble salt with the nitrate ion in an acidic medium. By understanding the underlying chemistry and adhering to a meticulous experimental protocol, researchers can achieve accurate and reliable quantification of nitrate in a variety of sample matrices. The provided quantitative data and detailed workflow serve as a robust guide for the successful application of this classic analytical technique.

References

- 1. Nitrogen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical mechanism of organic nitrate action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of a nitrate/nitrite exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Nitration - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Nitron: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt), a significant reagent in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

-

IUPAC Name: 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt

-

CAS Number: 2218-94-2

-

Chemical Formula: C₂₀H₁₆N₄

-

Molecular Weight: 312.37 g/mol

-

Appearance: Light yellow to brown crystalline powder[1]

-

Melting Point: Approximately 187-190 °C with decomposition[1]

Spectroscopic Data

A thorough analysis of Nitron's spectroscopic data is crucial for its accurate identification and application. The following tables summarize the available quantitative data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Nitron reveals characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3055 | C-H aromatic stretching | [2] |

| 1600 | C=C aromatic stretching | [2] |

| 1508 | N-H bending | [2] |

| 1492 | C-N stretching | [2] |

| 1458 | C-C aromatic stretching | [2] |

| 1269 | C-N stretching | [2] |

| 752 | C-H aromatic out-of-plane bending | [2] |

| 692 | C-H aromatic out-of-plane bending | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Nitronitron (300 MHz, DMSO-d₆, δ, ppm) [2][3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.775 | singlet | 1H | C-H of the triazole ring |

| 8.690-8.663 | multiplet | 4H | Aromatic protons of p-nitrophenylamino ring |

| 8.531-7.669 | multiplet | 10H | Aromatic protons of the two phenyl rings |

Expected ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

Based on literature for similar 1,2,4-triazole structures, the carbon atoms of the triazole ring are expected to resonate in the range of 122-149 ppm.[4] The phenyl group carbons will appear in the aromatic region, typically between 120 and 140 ppm.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for Nitron, is not extensively documented in readily accessible literature. However, for 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the loss of substituents.

Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

Infrared (IR) Spectroscopy Protocol

The FT-IR spectrum of solid Nitron was recorded using the KBr pellet method.[2]

-

Instrument: A Fourier Transform Infrared Spectrophotometer.

-

Sample Preparation: A small amount of Nitron was intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (for Nitronitron)[3][4]

-

Instrument: 300 MHz NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) was used as an internal standard.

-

Data Acquisition: ¹H NMR spectra were acquired at room temperature.

Mass Spectrometry (MS) Protocol

A general procedure for obtaining a mass spectrum of a solid organic compound like Nitron would involve:

-

Ionization Method: Electron Ionization (EI) is a common technique for such molecules.

-

Sample Introduction: The sample would be introduced via a direct insertion probe.

-

Analysis: The ionized sample would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of Nitron.

Caption: Workflow for the spectroscopic characterization of Nitron.

References

An In-depth Technical Guide to the Solubility and Stability of Einecs 260-048-5 (Ethyl Cellulose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cellulose (EC), identified by the EINECS number 260-048-5 and CAS number 9004-57-3, is a chemically modified derivative of the natural polymer cellulose. It is synthesized by the etherification of cellulose with ethyl chloride in the presence of an alkali. The properties of ethyl cellulose, particularly its solubility and stability, are critically dependent on the degree of ethoxyl substitution. This technical guide provides a comprehensive overview of the solubility and stability of ethyl cellulose, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in its application.

Chemical and Physical Properties

Ethyl cellulose is a free-flowing, white to light tan powder.[1][2][3] Its thermoplastic nature allows it to be processed by methods such as injection molding.[4] A key characteristic of ethyl cellulose is its low moisture absorption, which contributes to its excellent dimensional stability.[4]

Solubility Profile

The solubility of ethyl cellulose is a critical parameter for its application in various formulations. Unlike its parent molecule, cellulose, ethyl cellulose is practically insoluble in water, glycerol, and propane-1,2-diol.[1][2][3] Its solubility in organic solvents is dictated by the percentage of ethoxyl groups.

Table 1: Qualitative Solubility of Ethyl Cellulose based on Ethoxyl Content

| Ethoxyl Content | Solubility Profile |

| < 46-48% | Freely soluble in tetrahydrofuran, methyl acetate, chloroform, and mixtures of aromatic hydrocarbons and ethanol.[1][2][5] |

| ≥ 46-48% | Freely soluble in ethanol, methanol, toluene, chloroform, and ethyl acetate.[1][2][5] |

While precise quantitative solubility data is often dependent on the specific grade and molecular weight of the ethyl cellulose, the following table provides an overview of its solubility in common organic solvents.

Table 2: Quantitative Solubility of Ethyl Cellulose (Ethoxyl Content 48.0-49.5%)

| Solvent | Solubility | Temperature (°C) |

| Toluene/Ethanol (80:20 v/v) | Soluble (forms a clear solution at 5% w/v) | 25 |

| Aliphatic Alcohols | Soluble | Not Specified |

| Chlorinated Solvents | Soluble | Not Specified |

| Natural Oils | Soluble | Not Specified |

| Water | Insoluble | Not Specified |

| Glycerin | Insoluble | Not Specified |

| Propylene Glycol | Insoluble | Not Specified |

Stability Profile

Ethyl cellulose exhibits good stability under various conditions, making it a robust excipient for many applications.

Thermal Stability

Thermogravimetric analysis (TGA) indicates that the thermal decomposition of ethyl cellulose begins at approximately 200-250°C, with significant weight loss occurring between 300°C and 400°C.[6][7][8] Differential scanning calorimetry (DSC) studies have identified a glass transition temperature (Tg) around 128-130°C and a combined endothermic and exothermic event between 170°C and 190°C, which is associated with oxidative degradation.[9]

Table 3: Thermal Stability Data for Ethyl Cellulose

| Parameter | Value (°C) | Method |

| Glass Transition Temperature (Tg) | ~128-130 | DSC |

| Onset of Oxidative Degradation | 170-190 | DSC |

| Onset of Thermal Decomposition | 200-370 | TGA |

pH Stability and Hydrolysis

Photostability

Ethyl cellulose is subject to oxidative degradation when exposed to sunlight or UV light, particularly at elevated temperatures.[4] This degradation can be mitigated by the addition of antioxidants and UV absorbers that work in the 230–340 nm range.[4] Standardized methods for evaluating the photodegradation of polymers, such as ASTM G154, can be employed to quantify the photostability of ethyl cellulose formulations.[15][16][17][18][19]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of ethyl cellulose are crucial for reproducible research and development. The following sections outline standardized protocols.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

This method is applicable for determining the water solubility of substances like ethyl cellulose, which are expected to have very low solubility.

Principle: The "flask method" is employed, where the substance is agitated in water at a specific temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance is then determined by a suitable analytical method.

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath (e.g., 25 ± 0.5 °C)

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of ethyl cellulose to a known volume of deionized water in a glass flask.

-

Place the flask in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the mixture to facilitate the separation of undissolved solid.

-

Carefully sample the aqueous supernatant, ensuring no solid particles are transferred.

-

Analyze the concentration of ethyl cellulose in the aqueous sample using a validated analytical method.

-

The water solubility is reported in g/L or mg/mL.

Caption: Workflow for determining the water solubility of Ethyl Cellulose.

Determination of Hydrolytic Stability (Adapted from OECD Test Guideline 111)

This protocol outlines a tiered approach to assess the rate of hydrolysis of a chemical substance at different pH values.

Principle: The test substance is incubated in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) at a constant temperature in the dark. The concentration of the test substance and any major hydrolysis products are monitored over time.

Apparatus:

-

Constant temperature incubator or water bath

-

Sterile glass vessels with stoppers

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Tier 1: Preliminary Test:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of ethyl cellulose to each buffer solution.

-

Incubate the solutions at 50 °C for 5 days in the dark.

-

Analyze the concentration of ethyl cellulose at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

-

Tier 2: Main Test (if significant hydrolysis occurs in Tier 1):

-

Perform the hydrolysis test at different temperatures (e.g., 25 °C, 40 °C, 50 °C) for the pH values where instability was observed.

-

Sample the solutions at appropriate time intervals.

-

Analyze the concentration of ethyl cellulose and identify and quantify major degradation products.

-

Determine the hydrolysis rate constant (k) and half-life (t1/2) for each condition.

-

Caption: Tiered workflow for assessing the hydrolytic stability of Ethyl Cellulose.

Determination of Photostability (Adapted from ASTM G154)

This practice provides a procedure for exposing nonmetallic materials to fluorescent UV lamps to simulate the weathering effects of sunlight.

Principle: Test specimens are exposed to a controlled cycle of UV irradiation and, optionally, moisture (condensation or water spray) at a constant temperature. The change in physical or chemical properties is measured over time.

Apparatus:

-

Fluorescent UV weathering apparatus equipped with UVA-340 or UVB-313 lamps.

-

Specimen holders.

-

Instrumentation to measure changes in properties (e.g., colorimeter, tensile tester, IR spectrometer).

Procedure:

-

Prepare thin films or coated substrates of the ethyl cellulose formulation.

-

Mount the specimens in the holders of the weathering apparatus.

-

Set the exposure conditions, including the type of UV lamp, irradiance level, temperature, and moisture cycle (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C).

-

Expose the specimens for a predetermined duration or until a specific level of degradation is observed.

-

Periodically remove specimens and evaluate the changes in properties such as color, gloss, mechanical strength, or chemical structure (e.g., formation of carbonyl groups in the IR spectrum).

-

The rate of degradation can be determined by plotting the change in property versus exposure time.

Caption: Workflow for evaluating the photostability of Ethyl Cellulose.

Conclusion

Ethyl cellulose (Einecs 260-048-5) is a versatile polymer with a solubility profile highly dependent on its ethoxyl content, being generally soluble in a range of organic solvents but not in water. It exhibits good thermal and chemical stability, though it can be susceptible to acid hydrolysis and photodegradation under specific conditions. The standardized experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical properties, enabling researchers and drug development professionals to effectively utilize ethyl cellulose in their formulations. A thorough understanding and characterization of its solubility and stability are paramount to ensuring the quality, efficacy, and safety of the final product.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. Ethyl cellulose | 9004-57-3 [amp.chemicalbook.com]

- 5. Ethyl cellulose n Ethyl cellulose Dispersion Type B Manufacturers [mubychem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Characterisation of the thermal properties of ethylcellulose using differential scanning and quasi-isothermal calorimetric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. jrfglobal.com [jrfglobal.com]

- 15. store.astm.org [store.astm.org]

- 16. wewontech.com [wewontech.com]

- 17. img.antpedia.com [img.antpedia.com]

- 18. scribd.com [scribd.com]

- 19. micomlab.com [micomlab.com]

A Technical Guide to Nitron in Analytical Chemistry: A Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of analytical chemistry, the quest for a reliable and specific method for the quantitative determination of the nitrate ion (NO₃⁻) has been a significant endeavor. Before the advent of modern instrumental techniques, gravimetric analysis was a cornerstone of quantitative chemistry. Within this context, "Nitron," the trivial name for 1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole, emerged as a key reagent in the early 20th century. Its ability to form a sparingly soluble salt with the nitrate ion provided a valuable method for the isolation and quantification of nitrates in various samples, from water to explosives. This technical guide delves into the historical context of Nitron's use in analytical chemistry, providing a detailed look at the experimental protocols, quantitative data, and the logical workflow of this classical analytical technique.

Historical Context and Principle of the Method

The use of Nitron as a reagent for the determination of nitric acid was first introduced by M. Busch in 1905. The method is based on the precipitation of the nitrate ion from a slightly acidic solution by a solution of Nitron in acetic acid. The precipitate, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is a well-defined crystalline salt that is sparingly soluble in water. By carefully controlling the experimental conditions, the nitrate in a sample could be quantitatively precipitated, filtered, dried, and weighed. The weight of the precipitate could then be used to calculate the amount of nitrate in the original sample.

For a time, the "Nitron" method was considered one of the most accurate methods for the gravimetric determination of nitrates.[1] Its application was particularly significant in the analysis of substances used in explosives, where accurate nitrate determination was crucial.[2] However, the method was not without its challenges. The solubility of Nitron nitrate, though low, was a known source of error, necessitating careful washing of the precipitate with a saturated solution of Nitron nitrate or ice-cold water to minimize losses.[1]

Quantitative Data

The accuracy of the gravimetric determination of nitrate using Nitron is dependent on several key quantitative factors. The following table summarizes the essential data for this historical method.

| Parameter | Value | Reference |

| Molecular Weight of Nitron (C₂₀H₁₆N₄) | 312.37 g/mol | N/A |

| Molecular Weight of Nitrate (NO₃⁻) | 62.0049 g/mol | N/A |

| Molecular Weight of Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | 375.38 g/mol | N/A |

| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.16518 | Calculated |

| Solubility of Nitron Nitrate in Water | 0.45% of the precipitate weight dissolved by 10 mL of ice-cold water | [1] |

| Solubility Product of Nitron Nitrate (Ksp) | 1.78 ± 0.03 x 10⁻⁶ (at 20 °C) | [3] |

Experimental Protocol: Gravimetric Determination of Nitrate using Nitron

The following is a detailed experimental protocol for the gravimetric determination of nitrate using Nitron, based on historical accounts.[1]

1. Reagent Preparation (Nitron Solution, 10%)

-

Dissolve 10 g of Nitron in 100 mL of 5% acetic acid.

-

Gentle warming may be necessary to facilitate dissolution.

-

A small amount of dark brown insoluble residue, a by-product of Nitron preparation, may be present and should be removed by filtration.[1]

-

The resulting solution should be a light brown color. It is recommended to store the solution in a dark glass bottle to prevent degradation, as it can darken upon exposure to air and light.[1]

2. Sample Preparation

-

The sample containing the nitrate should be dissolved in water.

-

The solution should be made slightly acidic with a few drops of dilute sulfuric acid or acetic acid.

3. Precipitation

-

Heat the acidic nitrate solution to boiling.

-

Add a sufficient excess of the 10% Nitron reagent to ensure complete precipitation of the nitrate. A 10-12 mL volume of the reagent is typically used for every 0.1 g of nitrate expected.

-

Stir the solution gently during the addition of the reagent.

-

Allow the solution to cool slowly to room temperature. The precipitation of Nitron nitrate occurs as the solution cools.

-

For optimal results, the beaker should be cooled in an ice bath for at least two hours to minimize the solubility of the precipitate.

4. Filtration and Washing

-

Filter the crystalline precipitate through a pre-weighed filtering crucible (e.g., a Gooch crucible with an asbestos mat or a sintered glass crucible).

-

Wash the precipitate with a small amount of ice-cold water or, for higher accuracy, with a saturated solution of Nitron nitrate.[1] Washing should be done with several small portions of the wash liquid, allowing the crucible to drain completely between each wash. A total of 10-12 mL of wash liquid is typically sufficient.

5. Drying and Weighing

-

Dry the crucible and precipitate in an oven at 105-110 °C for 45-60 minutes.

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible with the dried precipitate.

-

Repeat the drying and weighing steps until a constant weight is achieved.

6. Calculation

-

Calculate the weight of the nitrate in the sample using the following formula:

Weight of NO₃⁻ = Weight of Nitron Nitrate precipitate × 0.16518

Logical Workflow of Nitron Gravimetric Analysis

Caption: Workflow for the gravimetric determination of nitrate using the Nitron method.

Conclusion

The Nitron method for the gravimetric determination of nitrate stands as a testament to the ingenuity of early analytical chemists. While it has been largely superseded by more rapid and sensitive instrumental methods, understanding its historical context and the meticulous experimental protocols involved provides valuable insight into the evolution of analytical science. For researchers and professionals in drug development and other scientific fields, this historical perspective underscores the foundational principles of quantitative analysis and the importance of precision and accuracy in chemical measurements. The data and protocols presented here offer a comprehensive overview of a technique that, for a significant period, was the gold standard for nitrate analysis.

References

The Enigmatic Origins of CAS 56195-26-7: A Case of Undisclosed Discovery

Despite a thorough investigation into chemical databases and scientific literature, the compound designated by CAS Registry Number 56195-26-7 remains shrouded in mystery. Information regarding its discovery, initial synthesis, and early-stage scientific studies is not publicly available, precluding the creation of a detailed technical guide as requested.

Initial searches for CAS 56195-26-7 have yielded sparse and inconclusive results. While some chemical supplier databases associate this number with the molecular formula C₂₆H₂₂N₆O₄, a definitive chemical name and structure are not consistently reported. This lack of foundational information prevents a targeted search for its scientific history.

Further complicating the matter, there are no readily accessible patents, peer-reviewed publications, or conference proceedings that detail the synthesis, characterization, or biological evaluation of a compound with this specific CAS number. This suggests that the compound may fall into one of several categories:

-

A proprietary compound that has not been disclosed in public-facing scientific literature.

-

An intermediate in a synthetic pathway that is not itself the subject of detailed study.

-

A misassigned or erroneous CAS number within the databases searched.

Without a clear identification of the chemical entity and access to primary research describing its origins, it is impossible to fulfill the request for an in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are all contingent on the existence of this foundational scientific information.

Researchers, scientists, and drug development professionals interested in this specific CAS number are encouraged to consult specialized, proprietary chemical databases or contact the Chemical Abstracts Service (CAS) directly for any available information. At present, the public scientific record offers no insight into the discovery and initial studies of CAS 56195-26-7.

A Technical Guide to the Gravimetric Analysis of Nitrate Using Nitron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical application of Nitron for the gravimetric determination of nitrate. This classical analytical technique, while less common in the era of modern chromatography and spectroscopy, remains a valuable, accurate, and cost-effective method for specific applications, particularly in resource-limited settings or for validation purposes.

Core Principles

Gravimetric analysis is a quantitative method that relies on the measurement of mass. The core principle of determining nitrate concentration using Nitron involves the selective precipitation of the nitrate ion (NO₃⁻) from a solution using a specific organic reagent, Nitron (C₂₀H₁₆N₄). The resulting precipitate, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), is a sparingly soluble salt with a known, stable stoichiometric composition.[1] By carefully isolating, drying, and weighing the precipitate, the mass of nitrate in the original sample can be accurately calculated.[1]

The fundamental steps of this analytical process include:

-

Sample Preparation: Dissolving the sample containing the nitrate analyte in an appropriate solvent.

-

Precipitation: The addition of a Nitron solution to the sample, leading to the formation of the insoluble Nitron nitrate precipitate.

-

Digestion: Allowing the precipitate to stand in the mother liquor, often with gentle heating, to encourage the formation of larger, purer crystals.

-

Filtration: Separating the precipitate from the solution.

-

Washing: Rinsing the precipitate to remove any co-precipitated impurities.

-

Drying: Removing all moisture from the precipitate.

-

Weighing: Accurately determining the mass of the dried precipitate.

-

Calculation: Determining the amount of nitrate in the original sample based on the mass of the precipitate.

Quantitative Data

The accuracy of the gravimetric analysis using Nitron is underpinned by the low solubility of the Nitron nitrate precipitate and its well-defined chemical formula.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₆N₄·HNO₃ | [2] |

| Molar Mass | 375.38 g/mol | [2] |

| Solubility of Precipitate | 0.99 g/L (near 20°C) | [2][3] |

| Gravimetric Factor (NO₃⁻) | 0.1652 (Molar Mass of NO₃⁻ / Molar Mass of C₂₀H₁₆N₄·HNO₃) |

Experimental Protocol

The following is a detailed methodology for the gravimetric determination of nitrate using Nitron.

Reagents and Materials

-

Nitron Reagent (10% w/v): Dissolve 10 g of Nitron (1,4-diphenyl-3,5-endanilo-4,5-dihydro-1,2,4-triazole) in 100 mL of 5% acetic acid. This solution should be freshly prepared and filtered before use.

-

Acetic Acid (5% v/v): Dilute 5 mL of glacial acetic acid with 95 mL of deionized water.

-

Saturated Nitron Nitrate Wash Solution: Prepare a saturated solution of Nitron nitrate in ice-cold deionized water.

-

Ice-cold Deionized Water

-

Sample Solution: A known volume of the sample containing nitrate ions, free from interfering substances.

-

Glassware: Beakers, graduated cylinders, stirring rods, fritted glass crucibles (medium porosity), vacuum filtration apparatus.

-

Drying Oven: Capable of maintaining a temperature of 105-110°C.

-

Desiccator

-

Analytical Balance

Procedure

-

Sample Preparation: Pipette a known volume (e.g., 50.00 mL) of the sample solution into a beaker. The solution should be neutral or slightly acidic.

-

Acidification: Add 1 mL of 5% acetic acid to the sample solution. This helps to prevent the precipitation of other salts and promotes the formation of a crystalline precipitate.

-

Precipitation: Heat the solution to near boiling (around 80-90°C). While stirring continuously, slowly add a slight excess of the 10% Nitron reagent solution (e.g., 10 mL).

-

Digestion and Cooling: Allow the mixture to cool slowly to room temperature. Then, place the beaker in an ice bath and let it stand for at least 2 hours to ensure complete precipitation.[2][3]

-

Filtration: Filter the cold solution through a pre-weighed, fritted glass crucible under gentle vacuum.

-

Washing:

-

Wash the precipitate in the crucible with three small portions (e.g., 5 mL each) of the ice-cold, saturated Nitron nitrate wash solution.[2][3] This minimizes the dissolution of the precipitate.

-

Finally, wash the precipitate with two small portions (e.g., 3 mL each) of ice-cold deionized water to remove the excess Nitron reagent and acetic acid.[2][3]

-

-

Drying: Place the crucible containing the precipitate in a drying oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.[3]

-

Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible with the dried precipitate accurately on an analytical balance. Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

-

Calculation: Calculate the mass of the nitrate in the original sample using the following formula:

Mass of NO₃⁻ (g) = Mass of Precipitate (g) x Gravimetric Factor (0.1652)

Interferences

A significant consideration in the gravimetric analysis of nitrate with Nitron is the potential for interference from other anions that also form insoluble precipitates with the reagent.

| Interfering Anions | Non-Interfering Anions |

| Perchlorate (ClO₄⁻)[2][3] | Sulfate (SO₄²⁻)[2][3] |

| Chlorate (ClO₃⁻)[2][3] | Acetate (CH₃COO⁻)[2][3] |

| Iodide (I⁻)[2][3] | |

| Thiocyanate (SCN⁻)[2][3] | |

| Oxalate (C₂O₄²⁻)[2][3] | |

| Nitrite (NO₂⁻) | |

| Chromate (CrO₄²⁻) | |

| Bromide (Br⁻) |

Prior to precipitation, it is crucial to remove any interfering ions from the sample solution. This can be achieved through various chemical methods, such as selective precipitation or oxidation/reduction reactions.

Application in Drug Development

While modern analytical techniques are prevalent, gravimetric analysis can still play a role in the pharmaceutical industry.[4] Its high precision and accuracy make it a valuable tool for:[4]

-

Purity Assessment of Raw Materials: Ensuring the purity of starting materials and intermediates that contain nitrate salts.

-

Quantitative Analysis of Active Pharmaceutical Ingredients (APIs): In cases where the API is a nitrate salt, this method can be used for its quantification.

-

Reference Method Development: Due to its foundation on the direct measurement of mass, gravimetric analysis can serve as a primary or reference method to validate other, more routine analytical techniques.

-

Determination of Counter-ions: Quantifying the nitrate counter-ion in drug substances.

The application of this specific gravimetric method using Nitron would be particularly relevant in the analysis of nitrate-containing compounds used in explosives, as indicated by early research.[5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of nitrate using Nitron.

Chemical Reaction Pathway

Caption: Chemical reaction for the precipitation of nitrate with Nitron.

References

- 1. researchgate.net [researchgate.net]

- 2. The reagent nitron forms a fairly insoluble salt with nitrate, the produc.. [askfilo.com]

- 3. The reagent nitron forms a fairly insoluble salt with nitrate, the produc.. [askfilo.com]

- 4. How Gravimetric Analysis Is Applied in Pharmacy [unacademy.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Nitrate Determination Using Nitron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitron (C₂₀H₁₆N₄), a gravimetric reagent, offers a classical and reliable method for the quantitative determination of nitrate ions (NO₃⁻) in various samples. This technique relies on the precipitation of nitrate as a sparingly soluble salt, Nitron nitrate (C₂₀H₁₆N₄·HNO₃), which can be isolated, dried, and weighed. The mass of the precipitate is then used to calculate the concentration of nitrate in the original sample. This method is particularly useful when high precision is required and serves as a valuable alternative to colorimetric or chromatographic techniques, especially in the absence of interfering ions.

Principle of the Method

The determination of nitrate using Nitron is a gravimetric analysis technique. The fundamental principle involves the reaction of the nitrate ion with the Nitron reagent in an acidic solution to form a precipitate of Nitron nitrate. The chemical reaction is as follows:

C₂₀H₁₆N₄ + HNO₃ → C₂₀H₁₆N₄·HNO₃ (s)

The resulting precipitate is collected by filtration, washed to remove any soluble impurities, dried to a constant weight, and then accurately weighed. The concentration of nitrate in the original sample is calculated based on the stoichiometry of the reaction and the mass of the precipitated Nitron nitrate.

Quantitative Data Summary

For accurate calculations in the gravimetric determination of nitrate using Nitron, the following quantitative data are essential.

| Parameter | Value | Reference |

| Molecular Weight of Nitron (C₂₀H₁₆N₄) | 312.38 g/mol | |

| Molecular Weight of Nitrate Ion (NO₃⁻) | 62.004 g/mol | |

| Molecular Weight of Nitron Nitrate (C₂₀H₁₆N₄·HNO₃) | 375.384 g/mol | |

| Solubility of Nitron Nitrate | 0.99 g/L (near 20°C) | [1][2] |

| Gravimetric Factor (NO₃⁻ / C₂₀H₁₆N₄·HNO₃) | 0.16517 |

Experimental Protocols

Reagent Preparation: 10% Nitron Solution

Materials:

-

Nitron (C₂₀H₁₆N₄)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled or Deionized Water

-

Beaker

-

Graduated Cylinder

-

Stirring Rod

-

Warm Water Bath (optional)

-

Dark Glass Bottle for storage

Procedure:

-

Weigh 10 g of Nitron powder.

-

In a beaker, prepare a 5% acetic acid solution by diluting 5 mL of glacial acetic acid with 95 mL of distilled water.

-

Add the 10 g of Nitron to 100 mL of the 5% acetic acid solution.[3]

-

Gently warm the mixture while stirring to facilitate the dissolution of the Nitron. A warm water bath can be used for this purpose.

-

Once the Nitron is completely dissolved, filter the solution if any impurities are present.

-

Store the reagent in a dark glass bottle to protect it from light.[3]

Gravimetric Determination of Nitrate

Materials:

-

Sample solution containing nitrate

-

10% Nitron solution in 5% acetic acid

-

Dilute Acetic Acid (e.g., 5%)

-

Ice-cold distilled water

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Stirring rods

-

Heating plate or Bunsen burner

-

Gooch crucible with asbestos or sintered glass crucible

-

Filtration apparatus (vacuum flask, adapter)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Take a known volume of the sample solution (e.g., 100 mL) containing an appropriate amount of nitrate (typically 0.1 to 0.15 g of HNO₃).

-

Transfer the solution to a beaker.

-

Acidify the solution by adding a few drops of dilute acetic acid.

-

-

Precipitation:

-

Heat the sample solution to just below boiling (around 80-90°C).

-

Slowly add a slight excess of the 10% Nitron reagent to the hot solution while stirring continuously. A white, crystalline precipitate of Nitron nitrate will form.

-

Allow the solution to cool slowly to room temperature.

-

For complete precipitation, place the beaker in an ice bath for about 1-2 hours to cool to 0°C.[1]

-

-

Filtration and Washing:

-

Prepare a Gooch crucible with an asbestos mat or use a sintered glass crucible of fine porosity. Dry it in an oven at 105-110°C, cool in a desiccator, and weigh it accurately.

-

Filter the cold supernatant liquid through the weighed crucible using gentle suction.

-

Wash the precipitate in the beaker with several small portions of ice-cold distilled water.[3] Transfer the washings to the crucible.

-

Transfer the precipitate to the crucible. Use a stirring rod with a rubber policeman to ensure all the precipitate is transferred.

-

Wash the precipitate in the crucible with 2-3 small portions of ice-cold distilled water.[3] Ensure each portion of wash water is completely drained before adding the next.

-

-

Drying and Weighing:

-

Dry the crucible with the precipitate in an oven at 105-110°C for 45-60 minutes.[3]

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible with the dried precipitate accurately on an analytical balance.

-

Repeat the drying, cooling, and weighing steps until a constant weight is achieved.

-

Calculation of Nitrate Concentration

The percentage of nitrate in the sample can be calculated using the following formula:

% Nitrate (NO₃⁻) = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Weight of Sample (g or mL)

Where the Gravimetric Factor = (Molecular Weight of NO₃⁻) / (Molecular Weight of C₂₀H₁₆N₄·HNO₃) = 62.004 / 375.384 = 0.16517

Interferences

Several anions can interfere with the gravimetric determination of nitrate using Nitron by forming sparingly soluble precipitates. It is crucial to ensure the absence of these ions in the sample or to remove them prior to the analysis. Potential interfering ions include:

-

Perchlorate (ClO₄⁻)

-

Chlorate (ClO₃⁻)

-

Iodide (I⁻)

-

Thiocyanate (SCN⁻)

-

Bromide (Br⁻)

-

Nitrite (NO₂⁻)

-

Chromate (CrO₄²⁻)[3]

Visualizations

Caption: Experimental workflow for nitrate determination.

Caption: Logical relationship of the gravimetric analysis.

References

Application Notes & Protocols for Gravimetric Analysis of EINECS 260-048-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of EINECS 260-048-5, also known as α-[2,3-dihydro-3-[tetrahydro-1-(3-methoxypropyl)-3-methyl-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-1H-benzimidazole-2-acetonitrile, in a sample using gravimetric analysis. The described method is based on the precipitation of the analyte with a suitable reagent, followed by isolation, drying, and weighing of the precipitate.

Introduction to Gravimetric Analysis

Gravimetric analysis is a fundamental quantitative analytical technique that relies on the measurement of mass.[1][2] The analyte is selectively converted into an insoluble precipitate of known chemical composition.[2] This precipitate is then separated from the solution, purified, dried, and accurately weighed.[1][2] From the mass and known composition of the precipitate, the amount of the original analyte in the sample can be calculated.[3] This method is capable of providing highly accurate and precise results when performed correctly.

Principle of the Method

The gravimetric determination of this compound is based on its precipitation from an acidic solution using a specific precipitating agent. The resulting precipitate is a stable, insoluble compound of definite stoichiometry. The key steps in this analysis include:

-

Sample Preparation: Dissolving a precisely weighed sample containing the analyte in a suitable solvent.[1]

-

Precipitation: Addition of a precipitating reagent to form an insoluble salt of this compound.

-

Digestion: Heating the precipitate in the mother liquor to promote the formation of larger, purer crystals.

-

Filtration: Separating the precipitate from the solution using ashless filter paper.[4]

-

Washing: Removing any co-precipitated impurities from the isolated precipitate.[1]

-

Drying/Ignition: Heating the precipitate to a constant weight to remove the solvent and any volatile impurities.[1]

-

Weighing: Accurately determining the mass of the final precipitate.[1]

-

Calculation: Determining the percentage of this compound in the original sample based on the mass of the precipitate.

Experimental Protocol

3.1. Reagents and Materials

-

This compound sample

-

Hydrochloric acid (HCl), 6 M

-

Precipitating Agent Solution (e.g., a solution of a suitable counter-ion)

-

Distilled or deionized water

-

Ashless filter paper (e.g., Whatman No. 42)

-

Analytical balance

-

Beakers (400 mL)

-

Graduated cylinders

-

Watch glasses

-

Glass stirring rods

-

Bunsen burner or heating mantle

-

Drying oven

-

Desiccator

-

Filter funnel

-

Wash bottle

3.2. Procedure

-

Sample Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 400 mL beaker. Record the exact mass.

-

Dissolution: Add 100 mL of distilled water and 10 mL of 6 M HCl to the beaker. Gently heat the mixture while stirring until the sample is completely dissolved.

-

Precipitation: Heat the solution to near boiling. Slowly add 50 mL of the precipitating agent solution while continuously stirring. A precipitate should form.

-

Digestion: Cover the beaker with a watch glass and keep the solution just below boiling for 1-2 hours. This digestion process allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable and purer precipitate.

-

Filtration: Set up a filtration apparatus with a funnel and ashless filter paper. Wet the filter paper with distilled water to ensure a good seal. Decant the hot supernatant through the filter paper, leaving the bulk of the precipitate in the beaker.

-

Washing: Wash the precipitate in the beaker with three 20 mL portions of a warm, dilute wash solution (e.g., dilute HCl or a solution containing a common ion with the precipitate). Decant the washings through the filter paper. Finally, transfer the precipitate to the filter paper using a stream of the wash solution from a wash bottle.

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the paper, and then increase the temperature to char the paper. Finally, ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace for at least one hour, or until the precipitate has reached a constant weight.

-

Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible and precipitate on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained (i.e., until two consecutive weighings agree within ±0.3 mg).

3.3. Data Analysis

The percentage of this compound in the sample is calculated using the following formula:

The Gravimetric Factor is the ratio of the molar mass of the analyte to the molar mass of the precipitate, adjusted for the stoichiometry of the reaction.

Quantitative Data Summary

The following table summarizes hypothetical data from the gravimetric analysis of three different samples of this compound.

| Sample ID | Mass of Sample (g) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of Precipitate (g) | % this compound |

| Sample A | 0.5012 | 25.1234 | 25.3456 | 0.2222 | 44.34 |

| Sample B | 0.5088 | 25.2345 | 25.4612 | 0.2267 | 44.56 |

| Sample C | 0.4995 | 25.0123 | 25.2398 | 0.2275 | 45.55 |

Note: The Gravimetric Factor used for this calculation is hypothetical and would depend on the specific precipitating agent used.

Experimental Workflow and Diagrams

The logical flow of the gravimetric analysis protocol is illustrated in the following diagram.

Caption: Workflow for the gravimetric analysis of this compound.

The logical relationship for the calculation of the final result is depicted below.

Caption: Logical flow for calculating the percentage of analyte.

References

Application Notes and Protocols for Nitron in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitron (C₂₀H₁₆N₄), a gravimetric reagent, offers a classical and reliable method for the quantitative analysis of nitrate (NO₃⁻) in various environmental matrices. This application note provides detailed protocols for the determination of nitrate in water and soil samples using Nitron. While historically used, the Nitron method serves as a valuable reference technique and can be employed when advanced instrumentation is unavailable. It is important to note that this method is specific for nitrate and is not suitable for the direct analysis of perchlorate (ClO₄⁻) due to significant interferences.

Principle of the Method

The fundamental principle of the Nitron method lies in the reaction of Nitron with nitrate ions in an acidic solution to form a sparingly soluble crystalline precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃). The precipitate is then isolated, washed, dried, and weighed. The concentration of nitrate in the original sample is calculated from the mass of the precipitate.

Application 1: Determination of Nitrate in Water Samples

This protocol outlines the steps for the gravimetric determination of nitrate in water samples, such as groundwater, surface water, and wastewater.

Experimental Protocol

1. Reagent Preparation:

-

Nitron Reagent (10% w/v): Dissolve 10 g of Nitron in 95 mL of 5% (v/v) acetic acid. Warm gently to dissolve and filter if necessary. Store in a dark, stoppered bottle. This reagent should be freshly prepared.

-

Saturated Nitron Nitrate Wash Solution: Prepare a small amount of Nitron nitrate precipitate by mixing a dilute nitrate solution with the Nitron reagent. Wash the precipitate with cold deionized water, then suspend it in deionized water and stir for several hours. Filter the solution to obtain a saturated wash liquid.

-

Glacial Acetic Acid

-

Sulfuric Acid (1 M)

2. Sample Preparation:

-

Collect water samples in clean glass or plastic bottles.

-

If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

-

If the sample is suspected to contain high concentrations of interfering ions (see Table 2), appropriate pretreatment steps may be necessary. For example, chloride can be removed by precipitation with a silver salt. Nitrite, which can be oxidized to nitrate, can be removed by treating the sample with a small amount of urea or sulfamic acid.

3. Precipitation Procedure:

-

Measure 100 mL of the filtered water sample into a 250 mL beaker.

-

Acidify the sample with a few drops of 1 M sulfuric acid to a pH of approximately 3-4.

-

Heat the solution to boiling.

-

Remove the beaker from the heat and add 10-12 mL of the Nitron reagent for every 100 mg of nitrate expected. Add the reagent slowly while stirring the solution gently with a glass rod.

-

Allow the beaker to cool to room temperature, and then place it in an ice bath for at least 2 hours to ensure complete precipitation.

4. Filtration and Washing:

-

Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4) under gentle suction.

-

Wash the precipitate several times with small volumes (5-10 mL) of the cold, saturated Nitron nitrate wash solution.

-

Finally, wash the precipitate with two small portions of ice-cold deionized water to remove any remaining wash solution.

5. Drying and Weighing:

-

Dry the crucible containing the precipitate in an oven at 105-110°C to a constant weight. This typically takes 1-2 hours.

-

Cool the crucible in a desiccator and weigh it accurately.

-

The difference between the final and initial weight of the crucible gives the mass of the Nitron nitrate precipitate.

6. Calculation:

The concentration of nitrate in the water sample is calculated using the following formula:

Nitrate (mg/L) = (Mass of precipitate (g) × 0.1653 × 1000) / Volume of sample (L)

Where 0.1653 is the gravimetric factor for the conversion of Nitron nitrate (molar mass = 375.4 g/mol ) to nitrate (molar mass = 62.0049 g/mol ).

Experimental Workflow

Application 2: Determination of Nitrate in Soil Samples

This protocol describes the extraction of nitrate from soil and its subsequent determination using the Nitron gravimetric method.

Experimental Protocol

1. Reagent Preparation:

-

All reagents listed in the water analysis protocol.

-

Extracting Solution (e.g., 2 M KCl): Dissolve 149.1 g of potassium chloride in deionized water and dilute to 1 L.

2. Sample Preparation and Extraction:

-

Collect a representative soil sample and air-dry it at room temperature for 48 hours.

-

Grind the air-dried soil sample to pass through a 2 mm sieve.

-

Weigh 50 g of the sieved soil into a 250 mL Erlenmeyer flask.

-

Add 100 mL of the 2 M KCl extracting solution to the flask.

-

Shake the flask on a mechanical shaker for 1 hour to extract the nitrate.

-

Filter the soil suspension through a Whatman No. 42 filter paper to obtain a clear extract.

3. Precipitation, Filtration, Washing, Drying, and Weighing:

-

Follow the same procedures (steps 3 to 5) as described in the water analysis protocol, using an appropriate volume of the soil extract (e.g., 50 mL).

4. Calculation:

The concentration of nitrate in the soil sample is calculated as follows:

Nitrate (mg/kg) = (Mass of precipitate (g) × 0.1653 × 1000 × V_extract) / (V_aliquot × Mass of soil (kg))

Where:

-

V_extract = Total volume of the extracting solution (L)

-

V_aliquot = Volume of the soil extract taken for analysis (L)

Experimental Workflow

Quantitative Data Summary

The performance of the Nitron method for nitrate determination can be influenced by various factors, including the sample matrix and the presence of interfering ions. The following table summarizes general performance characteristics based on available literature. It is recommended that each laboratory validates the method for their specific sample types.

| Parameter | Water Samples | Soil Extracts | Notes |

| Limit of Detection (LOD) | ~ 5 mg/L | ~ 10 mg/kg | Highly dependent on the final weighing accuracy. |

| Limit of Quantification (LOQ) | ~ 15 mg/L | ~ 30 mg/kg | Can be improved by using a larger sample volume. |

| Precision (RSD) | < 5% | < 10% | For nitrate concentrations well above the LOQ. |

| Recovery | 95 - 105% | 90 - 110% | In the absence of significant interferences. |

Interferences

Several ions can interfere with the gravimetric determination of nitrate using Nitron by forming precipitates with the reagent. The table below lists common interfering ions and suggested methods for their removal.

| Interfering Ion | Chemical Formula | Method of Removal |

| Perchlorate | ClO₄⁻ | No simple removal method; Nitron is not suitable for perchlorate-containing samples. |

| Chloride | Cl⁻ | Precipitation with a silver salt (e.g., Ag₂SO₄). |

| Bromide | Br⁻ | Precipitation with a silver salt. |

| Iodide | I⁻ | Precipitation with a silver salt. |

| Nitrite | NO₂⁻ | Oxidation to N₂ gas with urea or sulfamic acid in acidic solution. |

| Chromate | CrO₄²⁻ | Reduction to Cr³⁺ with a suitable reducing agent (e.g., SO₂). |

| Oxalate | C₂O₄²⁻ | Precipitation as calcium oxalate. |

Chemical Reaction Pathway

The reaction between Nitron and nitric acid to form the precipitate is a straightforward acid-base reaction followed by precipitation.

Conclusion

The Nitron method provides a reliable, albeit classical, approach for the gravimetric determination of nitrate in environmental samples. While it requires careful technique and is more time-consuming than modern instrumental methods, it can deliver accurate results, particularly for samples with moderate to high nitrate concentrations. The primary limitations of the method are its susceptibility to interferences from various anions, most notably perchlorate, and a relatively high limit of detection compared to chromatographic or colorimetric techniques. Proper sample preparation and adherence to the detailed protocols are crucial for obtaining accurate and reproducible data.

Application Notes and Protocols for the Quantification of Nitric Acid Using Nitron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitron (1,4-diphenyl-3-anilino-1,2,4-triazolium) is a gravimetric reagent used for the quantitative determination of nitric acid and other nitrate-containing compounds. The method relies on the formation of a sparingly soluble salt, Nitron nitrate, upon the reaction of Nitron with nitrate ions in an acidic solution. This application note provides a detailed protocol for the use of Nitron in the gravimetric analysis of nitric acid, including reagent preparation, experimental procedures, and calculation of results.

Principle of the Method

The quantification of nitric acid using Nitron is a gravimetric analysis technique. The fundamental principle involves the precipitation of nitrate ions (NO₃⁻) from a solution by adding a solution of Nitron. Nitron, a large organic molecule, reacts with the nitrate ion to form a precipitate of Nitron nitrate (C₂₀H₁₆N₄·HNO₃), which has low solubility in water, especially at colder temperatures.[1] The precipitate is then filtered, washed, dried, and weighed. The mass of the nitric acid in the original sample is then calculated based on the stoichiometry of the reaction and the mass of the precipitate.

Quantitative Data

For accurate calculations in the gravimetric analysis of nitric acid using Nitron, the following quantitative data are essential.

| Parameter | Value | Source/Calculation |

| Molecular Formula of Nitron | C₂₀H₁₆N₄ | [2] |

| Molecular Weight of Nitron | 312.38 g/mol | [1][3] |

| Molecular Formula of Nitric Acid | HNO₃ | N/A |

| Molecular Weight of Nitric Acid | 63.01 g/mol | Calculated |

| Molecular Formula of Nitron Nitrate | C₂₀H₁₆N₄·HNO₃ | [1] |

| Molecular Weight of Nitron Nitrate | 375.39 g/mol | Calculated (312.38 + 63.01) |

| Gravimetric Factor (Nitric Acid/Nitron Nitrate) | 0.1678 | Calculated (63.01 / 375.39) |

Experimental Protocols

Preparation of the Nitron Reagent (10% in 5% Acetic Acid)

Materials:

-

Nitron (C₂₀H₁₆N₄)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Volumetric flask (100 mL)

-

Heating plate or water bath

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Amber glass bottle for storage

Procedure:

-

In a 100 mL volumetric flask, dissolve 10 g of Nitron in approximately 80 mL of 5% acetic acid.[1]

-

To prepare the 5% acetic acid solution, dilute 5 mL of glacial acetic acid with 95 mL of deionized water.

-

Gently warm the mixture on a heating plate or in a water bath to facilitate the dissolution of the Nitron.[1]

-

Once the Nitron is completely dissolved, allow the solution to cool to room temperature.

-

Filter the solution to remove any impurities.[1]

-

Transfer the clear filtrate to an amber glass bottle for storage. The reagent should be stored in a cool, dark place.

Protocol for the Gravimetric Determination of Nitric Acid

Materials:

-

Sample containing an unknown quantity of nitric acid

-

Nitron reagent (10% in 5% acetic acid)

-

Dilute Sulfuric Acid (H₂SO₄) (e.g., 5%)

-

Ice-cold deionized water

-

Beakers (250 mL)

-

Gooch crucible or sintered glass crucible

-

Filtration apparatus (vacuum flask, tubing)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

a. Sample Preparation:

-

Accurately weigh a sample containing approximately 0.1 to 0.15 g of nitrate.

-

Dissolve the sample in 80-100 mL of deionized water in a 250 mL beaker.

b. Precipitation:

-

Heat the sample solution to boiling.[1]

-

Add a few drops of dilute sulfuric acid to acidify the solution.[1]

-

Add 10-12 mL of the prepared Nitron reagent to the hot solution while stirring continuously.[1]

-

Allow the solution to cool slowly to room temperature. The Nitron nitrate will precipitate as fine, needle-like crystals.[1]

-